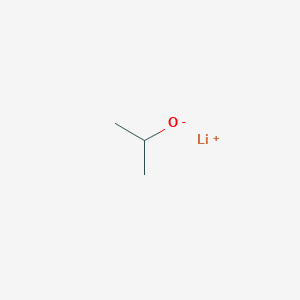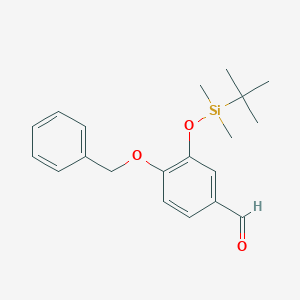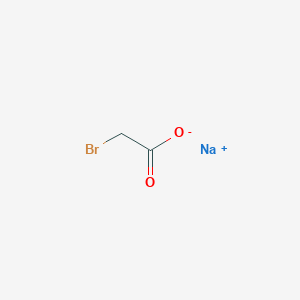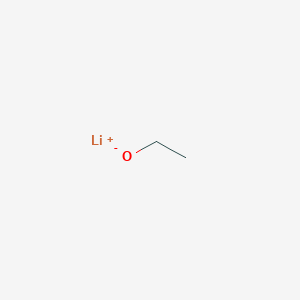
lithium;propan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “lithium;propan-2-olate” is a fully human immunoglobulin G1 anti-cluster of differentiation 38 monoclonal antibody. It is designed to recognize a unique epitope on the cluster of differentiation 38 target. This compound has shown promising efficacy and safety in preclinical studies, making it a potential therapeutic agent for various diseases, including multiple myeloma and antibody-mediated rejection in kidney transplant patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of compound “lithium;propan-2-olate” involves recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the antibody, which is then purified using protein A affinity chromatography .
Industrial Production Methods: Industrial production of compound “this compound” follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the antibody is harvested and purified using a series of chromatography steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Compound “lithium;propan-2-olate” primarily undergoes binding reactions with its target, cluster of differentiation 38. This binding can trigger various downstream effects, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity .
Common Reagents and Conditions: The binding reactions typically occur under physiological conditions, such as in the human body. No specific reagents are required for these reactions, as they are mediated by the immune system .
Major Products Formed: The major products formed from these reactions are the destruction of cluster of differentiation 38-expressing cells, which can lead to the therapeutic effects observed in preclinical and clinical studies .
Aplicaciones Científicas De Investigación
Compound “lithium;propan-2-olate” has several scientific research applications:
Chemistry: It is used as a tool to study the role of cluster of differentiation 38 in various biological processes.
Biology: It helps in understanding the mechanisms of immune responses and the role of cluster of differentiation 38 in cell signaling.
Medicine: It is being investigated as a therapeutic agent for multiple myeloma and antibody-mediated rejection in kidney transplant patients
Mecanismo De Acción
The mechanism of action of compound “lithium;propan-2-olate” involves binding to the cluster of differentiation 38 molecule on the surface of target cells. This binding triggers antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of cluster of differentiation 38-expressing cells. The molecular targets involved include the cluster of differentiation 38 molecule and components of the immune system, such as natural killer cells and complement proteins .
Comparación Con Compuestos Similares
- Daratumumab
- Isatuximab
- MOR202
Comparison: Compared to other anti-cluster of differentiation 38 monoclonal antibodies, compound “lithium;propan-2-olate” has shown better efficacy and safety in preclinical studies. It recognizes a unique epitope on the cluster of differentiation 38 target, which may contribute to its improved therapeutic profile .
Propiedades
IUPAC Name |
lithium;propan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKUGBTJXWQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7LiO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)
![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)











